N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide
Description
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a cyclopentane ring substituted with thiophene and hydroxyethyl groups, making it a unique molecule with interesting chemical properties.
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c1-12-6-10-22-15(12)13(19)11-18-16(20)17(7-2-3-8-17)14-5-4-9-21-14/h4-6,9-10,13,19H,2-3,7-8,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVNFTYMMRODMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2(CCCC2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopentane ring, followed by the introduction of thiophene groups through a Friedel-Crafts acylation reaction. The hydroxyethyl group is then added via a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate specific reaction steps, and advanced purification techniques like chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N-[2-hydroxy-2-(2-thienyl)ethyl]-1-(2-thienyl)cyclopentane-1-carboxamide
- N-[2-hydroxy-2-(3-thienyl)ethyl]-1-(3-thienyl)cyclopentane-1-carboxamide
Uniqueness
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is unique due to the presence of the 3-methylthiophene group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 310.4 g/mol. The compound features a cyclopentane core substituted with various functional groups, including hydroxyl and thiophene moieties, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.4 g/mol |
| CAS Number | 1251577-29-3 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives in the same chemical class have shown promising results against various cancer cell lines by inhibiting key kinases involved in tumor growth. In vitro assays demonstrated that these compounds can reduce cell viability significantly, suggesting their potential as anticancer agents.
Case Study: Kinase Inhibition
A notable case study involved the investigation of kinase inhibition by related compounds. The study revealed that certain derivatives displayed selective inhibition of MRCKα kinase, which is implicated in cancer cell proliferation. The IC50 values for these compounds ranged from 1.67 μM to 2.226 μM against prostate cancer cell lines PC-3 and DU145, respectively .
Anti-inflammatory and Antimicrobial Properties
In addition to antitumor activity, this compound has been associated with anti-inflammatory and antimicrobial effects. Research on similar pyrazole derivatives has highlighted their ability to inhibit inflammatory pathways and microbial growth, making them valuable in treating infections and inflammatory diseases .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Kinase Inhibition : Targeting specific kinases involved in cell signaling pathways.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications in the thiophene rings or the cyclopentane structure can significantly alter potency and selectivity against various biological targets.
| Modification | Effect on Activity |
|---|---|
| Hydroxyl Group Position | Enhances solubility and bioavailability |
| Thiophene Substitution | Alters receptor binding affinity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the cyclopentane-1-carboxamide core via nucleophilic acyl substitution, using reagents like thiophene-2-carbonyl chloride.
- Step 2 : Introduction of the hydroxyethyl-3-methylthiophene side chain through a Grignard or aldol reaction under controlled temperatures (0–5°C) to preserve stereochemistry .
- Critical Parameters : Solvent choice (e.g., DMF or DMSO for polar intermediates), reaction time optimization (12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : A combination of techniques is required:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the hydroxyethyl group shows a triplet at δ 3.6–4.1 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ = 418.12 Da) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and stability (decomposition above 200°C) .
Q. What initial biological screening approaches are recommended for assessing its pharmacological potential?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme Inhibition : Use kinetic assays (e.g., fluorescence-based) to evaluate inhibition of cyclooxygenase-2 (COX-2) or kinases .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- Solubility and Permeability : Measure logP via shake-flask method and assess Caco-2 cell monolayer permeability for early ADMET profiling .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental binding affinity data for this compound?
- Methodological Answer :
- Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and include solvent effects explicitly .
- Experimental Validation : Use Isothermal Titration Calorimetry (ITC) to measure binding thermodynamics (ΔG, ΔH) or Surface Plasmon Resonance (SPR) for kinetic analysis (kₒₙ/kₒff) .
- Case Study : A 2023 study found that protonation state discrepancies (neutral vs. charged amine) caused false-negative docking results; adjust pH conditions during simulations .
Q. What strategies exist for optimizing the compound’s pharmacokinetic properties through structural modifications?
- Methodological Answer : Focus on substituent engineering:
- Metabolic Stability : Replace the hydroxyethyl group with a fluorine-substituted ethyl chain to reduce CYP450-mediated oxidation .
- Bioavailability : Introduce PEGylated side chains or cyclodextrin complexes to enhance aqueous solubility .
- Table: SAR Trends :
| Modification | Effect on logP | Impact on Half-Life |
|---|---|---|
| -OH → -OCH₃ | +0.5 | No change |
| Thiophene → Furan | -0.3 | Increased clearance |
| Methyl → CF₃ | +1.2 | Improved stability |
| (Data from ) |
Q. How can discrepancies in reported biological activity data across different studies be addressed?
- Methodological Answer : Standardize protocols and validate assays:
- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (DMSO vehicle) .
- Inter-laboratory Reproducibility : Share compound batches pre-characterized via NMR and HPLC to minimize purity variability .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., cell passage number, serum concentration) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s thermal stability?
- Methodological Answer :
- Root Cause : Variability in DSC heating rates (e.g., 5°C/min vs. 10°C/min) can alter observed decomposition points .
- Resolution : Perform thermogravimetric analysis (TGA) under inert atmospheres (N₂ or Ar) to isolate oxidative vs. thermal degradation pathways .
Key Research Tools
- Synthesis Optimization : Design of Experiments (DoE) software (e.g., JMP) for reaction condition screening .
- Data Integration : Use cheminformatics platforms (e.g., KNIME) to correlate structural features with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
